molecular formula C23H26N2O4S B2503264 methyl 4-{3-ethoxy-4-[(4-methylphenyl)methoxy]phenyl}-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 526189-38-8

methyl 4-{3-ethoxy-4-[(4-methylphenyl)methoxy]phenyl}-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B2503264
CAS No.: 526189-38-8
M. Wt: 426.53
InChI Key: DCUQVXRQCVBOTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-{3-ethoxy-4-[(4-methylphenyl)methoxy]phenyl}-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C23H26N2O4S and its molecular weight is 426.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Crystal Structure

The synthesis and crystal structure analysis of thiopyrimidine derivatives, including those similar to the compound , have been extensively studied. These compounds have been synthesized through various methods, including acid-catalyzed cyclocondensation reactions, and have been characterized using techniques like single-crystal X-ray diffraction, FT-IR, FT-Raman, and NMR spectroscopy. The crystal structure analysis reveals that these compounds often adopt specific conformations that are stabilized by hydrogen bonding and other intermolecular interactions, contributing to their potential as materials with unique properties (Sarojini et al., 2015).

Nonlinear Optical Properties

Some derivatives of the mentioned compound have been investigated for their nonlinear optical (NLO) properties. The organic crystals of similar compounds have been grown using slow evaporation techniques, and their structures were determined by X-ray diffraction methods. Theoretical studies, including density functional theory (DFT) and time-dependent DFT (TDDFT) analyses, have been conducted to explore their electronic, linear, and nonlinear optical properties. These studies indicate that these compounds possess significant NLO properties, making them promising candidates for applications in optoelectronic devices and materials (Dhandapani et al., 2017).

Anticancer and Antiviral Activity

Several studies have explored the biological activities of thiopyrimidine derivatives, including anticancer and antiviral effects. For instance, certain derivatives have shown promising results against various cancer cell lines, indicating their potential as anticancer agents. Additionally, some compounds exhibit antiviral activity, particularly against retroviruses, highlighting their potential in the development of new antiviral drugs (Hocková et al., 2003).

Pharmaceutical Applications

Thiopyrimidine derivatives, including those structurally related to the compound , have been synthesized and evaluated for various pharmaceutical applications. Their synthesis often involves multi-step reactions and characterization through spectroscopic methods. These compounds have been tested for a range of biological activities, including anti-inflammatory, analgesic, and antihypertensive effects, demonstrating their potential in medicinal chemistry and drug development (Chikhale et al., 2009).

Properties

IUPAC Name

methyl 4-[3-ethoxy-4-[(4-methylphenyl)methoxy]phenyl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O4S/c1-5-28-19-12-17(21-20(22(26)27-4)15(3)24-23(30)25-21)10-11-18(19)29-13-16-8-6-14(2)7-9-16/h6-12,21H,5,13H2,1-4H3,(H2,24,25,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCUQVXRQCVBOTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C2C(=C(NC(=S)N2)C)C(=O)OC)OCC3=CC=C(C=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.